molecular formula C14H16FN3O3S2 B2985884 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 899944-10-6

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2985884
CAS No.: 899944-10-6
M. Wt: 357.42
InChI Key: OKSZUYSCRIBILH-UHFFFAOYSA-N
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative designed for research applications. This compound is of significant interest in medicinal chemistry and neuroscience research, primarily for its potential as a positive allosteric modulator of ionotropic glutamate receptors (AMPA receptors) . The structural motif of the 1,2,4-thiadiazine 1,1-dioxide core is chemically related to potent pharmacological agents like diazoxide and cyclothiazide, which are known to enhance AMPA receptor currents . The specific incorporation of a 7-fluoro substituent on the benzothiadiazine ring and a piperidino ethanone group is designed to fine-tune the molecule's biological activity, solubility, and binding affinity. In research settings, this compound provides a valuable tool for investigating synaptic plasticity, cognitive function, and neuronal signaling pathways. Structure-activity relationship (SAR) studies indicate that modifications on the 3-yl-thioacetamide side chain, such as the piperidin-1-yl group in this molecule, are critical for optimizing potency and selectivity towards AMPA receptors over other off-target effects, such as interaction with ATP-sensitive potassium channels involved in insulin secretion . Researchers can utilize this chemical to probe the mechanisms of cognitive disorders and develop new therapeutic strategies. The compound is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Prior to use, researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c15-10-4-5-11-12(8-10)23(20,21)17-14(16-11)22-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSZUYSCRIBILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is to start with a suitable precursor, such as 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl, and then introduce the thioether and piperidinyl groups through subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in material science and environmental research.

Mechanism of Action

The mechanism by which 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

Research Implications

The structural diversity among analogs underscores the following trends:

Substituent Effects : Fluorine and sulfone groups enhance electronic deficiency, favoring interactions with electron-rich biological targets. Piperidine modifications tune lipophilicity and conformational flexibility .

Heterocyclic Replacements : Bioisosteric swaps (e.g., imidazothiazole for thiadiazine) can redirect activity toward different target classes while retaining core pharmacophoric elements .

Functional Group Optimization : Esters or acetylated amines may improve pharmacokinetic profiles, whereas nitro groups enhance redox-mediated activities .

Biological Activity

The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H13FN2O3S
  • Molecular Weight : 296.31 g/mol

The structure features a benzo[e][1,2,4]thiadiazin moiety with a fluorine atom and a piperidine group linked through a thioether bond. The notable structural characteristics contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways. The introduction of the fluorine atom in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens.

Anticancer Activity

The anticancer potential of thiadiazine derivatives has been explored in several studies. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Specifically, compounds with similar structural features have shown efficacy in inhibiting tumor growth in xenograft models .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific cellular targets involved in metabolic pathways. The presence of the piperidine ring may facilitate interactions with neurotransmitter receptors or other protein targets within cells.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of thiadiazine derivatives:

StudyFindings
Antimicrobial Activity A study demonstrated that thiadiazine derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Efficacy In vitro studies showed that similar compounds induced apoptosis in human cancer cell lines, suggesting potential as anticancer agents .
Mechanistic Insights Investigations into the mechanism revealed that these compounds could interfere with cell signaling pathways related to proliferation and survival .

Q & A

Basic Question: What synthetic routes and purification methods are recommended for preparing this compound?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with 1-(piperidin-1-yl)ethanone derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol. Structural validation requires ¹H/¹³C NMR , FT-IR , and HPLC (>98% purity). For reproducibility, monitor reaction progress via TLC and optimize solvent polarity for crystallization .

Advanced Question: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for thiol-ether bond formation. Kinetic studies (e.g., in situ IR spectroscopy) help track intermediate stability. Solvent screening (e.g., DMSO vs. DMF) may reduce side reactions like oxidation of the thiadiazine ring. Computational tools (e.g., DFT) can predict reactive intermediates and transition states to guide optimization .

Basic Question: What crystallographic techniques are suitable for resolving its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. ORTEP-3 generates thermal ellipsoid plots to visualize disorder or flexibility in the piperidinyl moiety. For accurate hydrogen positioning, employ neutron diffraction or geometry-constrained refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Question: How can computational modeling predict its reactivity in biological systems?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with thiol-active sites). MD simulations (AMBER or GROMACS) evaluate conformational stability in aqueous vs. lipid environments. Validate predictions with experimental IC₅₀ assays and SAR studies .

Advanced Question: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:
Reconcile discrepancies by:

  • Verifying sample purity via HPLC-MS to rule out impurities affecting NMR signals.
  • Re-examining X-ray data for disorder or twinning using SHELXD for phase correction.
  • Performing VT-NMR (variable temperature) to detect dynamic processes (e.g., piperidine ring puckering) causing signal broadening.
  • Cross-validating with alternative techniques like 2D NOESY for spatial proximity confirmation .

Advanced Question: What strategies are effective in designing bioactivity assays for this compound?

Methodological Answer:
Develop a target-specific assay based on hypothesized mechanisms (e.g., kinase inhibition). Use fluorescence polarization for binding affinity or enzymatic turnover assays (e.g., NADPH depletion). Include positive controls (e.g., known inhibitors) and counter-screens to assess off-target effects. For cell-based assays, optimize permeability using logP/logD calculations and evaluate cytotoxicity via MTT assays. Dose-response curves (IC₅₀/EC₅₀) should span 5–6 orders of magnitude .

Basic Question: Which analytical techniques confirm the compound’s purity and stability?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor degradation at λ = 254 nm.
  • LC-MS : Confirm molecular ion ([M+H]⁺) and rule out adducts.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).
  • Karl Fischer titration : Measure residual water content (<0.5% w/w) to ensure hygroscopic stability .

Advanced Question: How can mechanistic studies elucidate its role in hydride transfer reactions?

Methodological Answer:
Employ stopped-flow kinetics to monitor hydride transfer rates under varying pH and temperature. Isotopic labeling (e.g., deuterated solvents) identifies rate-determining steps via kinetic isotope effects (KIE). Computational studies (DFT) model transition states, while in situ Raman spectroscopy tracks bond vibrations (e.g., C=S stretching). Compare with analogs lacking the fluorinated thiadiazine ring to isolate electronic effects .

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